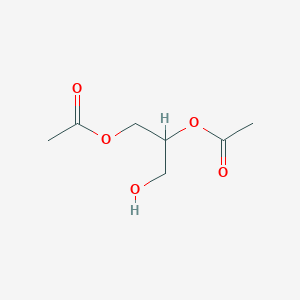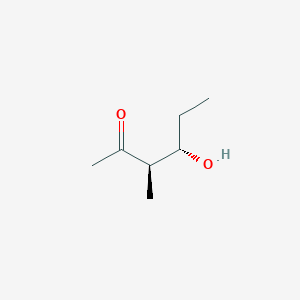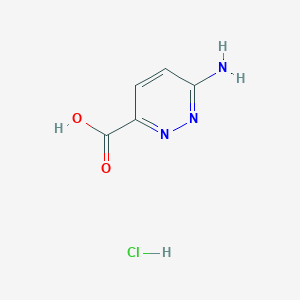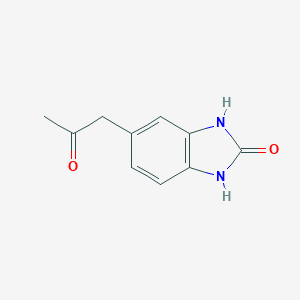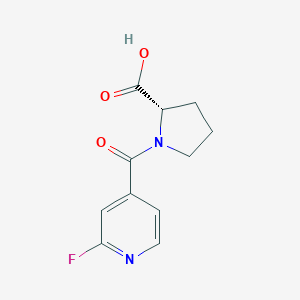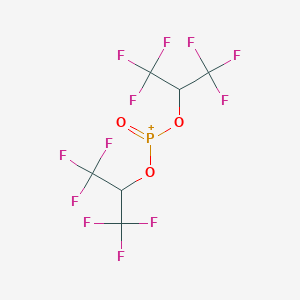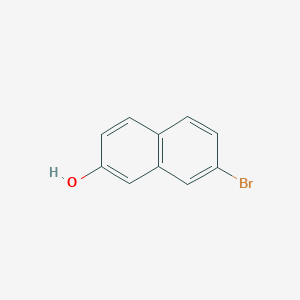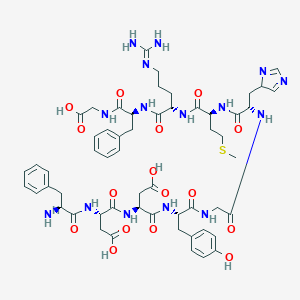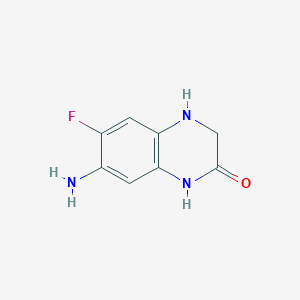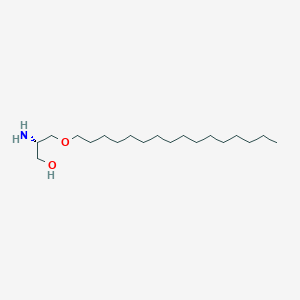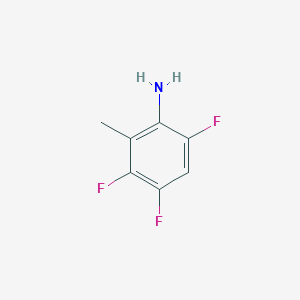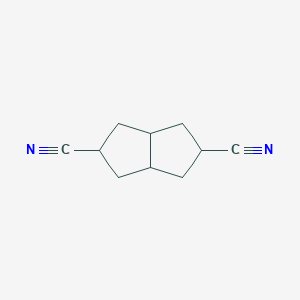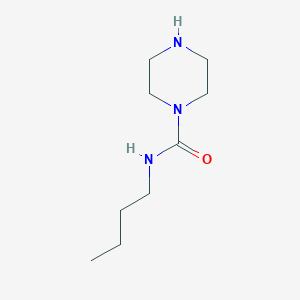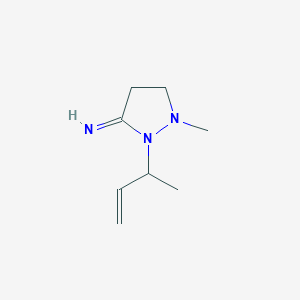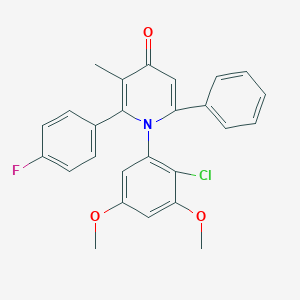
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone, also known as CDP-840, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinones and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and the mammalian target of rapamycin (mTOR) pathway, which are essential for cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of CDKs and the mTOR pathway. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is its high cost and complex synthesis process, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone. One potential direction is to further investigate its potential as an anti-cancer agent and to explore its use in combination with other anti-cancer drugs. Another potential direction is to study its potential use in other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis process of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone to make it more cost-effective and accessible for large-scale experiments.
Conclusion:
In conclusion, 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its specificity towards cancer cells and its ability to induce apoptosis and inhibit cancer cell growth make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale experiments.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone involves a series of chemical reactions, including the condensation of 2-chloro-3,5-dimethoxybenzaldehyde with 4-fluoroacetophenone, followed by the addition of methylamine and phenylacetic acid to form the final product. The synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone is a complex process that requires skilled professionals and specialized equipment.
Aplicaciones Científicas De Investigación
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including its use as a potential anti-cancer agent. In vitro studies have shown that 1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Número CAS |
114231-14-0 |
|---|---|
Nombre del producto |
1-(2-Chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenyl-4(1H)-pyridinone |
Fórmula molecular |
C26H21ClFNO3 |
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
1-(2-chloro-3,5-dimethoxyphenyl)-2-(4-fluorophenyl)-3-methyl-6-phenylpyridin-4-one |
InChI |
InChI=1S/C26H21ClFNO3/c1-16-23(30)15-21(17-7-5-4-6-8-17)29(26(16)18-9-11-19(28)12-10-18)22-13-20(31-2)14-24(32-3)25(22)27/h4-15H,1-3H3 |
Clave InChI |
MYSNSNGSKLLDBP-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=C(N(C(=CC1=O)C2=CC=CC=C2)C3=C(C(=CC(=C3)OC)OC)Cl)C4=CC=C(C=C4)F |
Otros números CAS |
114231-14-0 |
Sinónimos |
2-(4-fluorophenyl)-1-(2-chloro-3,5-dimethoxyphenyl)-3-methyl-6-phenyl-4(1H)-pyridinone IKP 104 IKP-104 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



